What exactly is Flutamide?
Flutamide is a Nonsteroidal, competitive androgen receptor antagonist that reduces testosterone's absorption through the prostate.
Flutamide is an androgen receptor antagonist (Kis equals 1.3 and 7.5 U/m for the cytosolic ventral pituitary and prostate receptors, respectively) and a prodrug version that contains 2-hydroxy Flutamide. It is cytotoxic for PC3 and LNCaP prostate cancer cell lines, with an IC50 value in the range of 98.8 as well as 81.8 uM and 81.8 uM, respectively. Flutamide (50 mg/kg/day) can reduce the growth of tumors in a mouse xenograft PC-82 model.
Bioactivity of Flutamide
Flutamide is a derivative of toluidine and a nonsteroidal antiandrogen, structurally similar to bicalutamide and Nilutamide. Flutamide and its more potent active metabolite 2-hydroxyflutamide compete to inhibit dihydrotestosterone's binding to androgen receptors, creating inactive complexes that cannot move into the cell's nucleus. The formation of inactive receptors hinders androgen-dependent DNA synthesis and protein synthesis, resulting in the death of tumor cells or transient regression of the tumor.
Flutamide can be described as a nonsteroidal antiandrogen that blocks and binds the intracellular androgen receptors within target tissues like the prostate, testes, skin, hair, and follicles. Flutamide is commonly linked to minor serum aminotransferase levels and has been associated with several instances of acute liver injury that can be serious and may result in death.
Pharmacology of Flutamide
Flutamide is a selective antagonist to the androgen receptor (AR) and competes with androgens, such as testosterone and dihydrotestosterone (DHT), to bind to ARs within tissues such as the prostate gland. This reduces their effects and blocks their ability to stimulate cancerous prostate cells to multiply.
Properties of the chemical compound Flutamide
Flutamide, also known as Eulexin or niftolid, belongs to the class of organic compounds known as trifluoromethylbenzenes. These are organofluorine substances with a benzene ring replaced by three or more trifluoromethyl groups. Flutamide is an anti-cancer drug prescribed for the treatment of locally restricted stage b2-c and stage metastatic carcinoma in the prostate. Flutamide also can be found as a solid, is considered not soluble (in water), and is comparatively neutral. Flutamide was observed in numerous biofluids, including blood and urine. In the cell, the Flutamide is located primarily in the membrane and cytoplasm (predicted by logP). Flutamide can be a poisonous chemical.
The history of Flutamide
The discovery of Flutamide took place in 1967 and was then used in medical settings in 1983. The drug became accessible in the United States in 1989. The medication has been replaced by more modern and better NSAAs such as bicalutamide and enzalutamide. This is due to their higher efficiency, safety, tolerability, and frequency of use (once every day), and they are very rarely used.
Applications of Flutamide
Formulations that contain Flutamide have been utilized to treat prostate cancer. Flutamide has been proven to be as efficient in treating prostate cancer as bicalutamide. However, indications of less effectiveness were found, such as higher testosterone levels that compensate for increased testosterone levels and more significant decreases in PSA levels when using bicalutamide.
Flutamide containing estrogen, such as ethinylestradiol Sulfonate, is used in combination with androgen blockade instead of the combination of Flutamide and medical or surgical castration.